molecular formula C8H14O3 B14630149 Methyl 2-methoxy-4-methyl-2-pentenoate CAS No. 56009-36-0

Methyl 2-methoxy-4-methyl-2-pentenoate

Cat. No.: B14630149
CAS No.: 56009-36-0
M. Wt: 158.19 g/mol
InChI Key: IQZPNZPMOMCCKD-FNORWQNLSA-N
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Description

Methyl 2-methoxy-4-methyl-2-pentenoate is an organic compound with the molecular formula C7H12O3 It is a methyl ester derivative of 2-pentenoic acid and is characterized by its unique structure, which includes a methoxy group and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methoxy-4-methyl-2-pentenoate can be synthesized through several methods. One common approach involves the esterification of 2-pentenoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-4-methyl-2-pentenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methoxy-4-methyl-2-pentenoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methoxy-4-methyl-2-pentenoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The double bond in the molecule also allows for addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methyl-2-pentenoate
  • Methyl 2-pentenoate
  • Ethyl 2-methyl-4-pentenoate

Uniqueness

Methyl 2-methoxy-4-methyl-2-pentenoate is unique due to the presence of both a methoxy group and a double bond, which confer distinct reactivity and properties compared to its analogs. This makes it particularly valuable in synthetic applications where specific functional group transformations are required.

Properties

CAS No.

56009-36-0

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl (E)-2-methoxy-4-methylpent-2-enoate

InChI

InChI=1S/C8H14O3/c1-6(2)5-7(10-3)8(9)11-4/h5-6H,1-4H3/b7-5+

InChI Key

IQZPNZPMOMCCKD-FNORWQNLSA-N

Isomeric SMILES

CC(C)/C=C(\C(=O)OC)/OC

Canonical SMILES

CC(C)C=C(C(=O)OC)OC

Origin of Product

United States

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